N-methylbicyclo[2.2.2]octan-1-aminehydrochloride
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Overview
Description
N-methylbicyclo[222]octan-1-aminehydrochloride is a chemical compound with the molecular formula C9H18ClN It is a derivative of bicyclo[222]octane, a bicyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.2.2]octan-1-aminehydrochloride typically involves the methylation of bicyclo[2.2.2]octan-1-amine. The reaction is carried out in the presence of a methylating agent such as methyl iodide or dimethyl sulfate. The reaction conditions often include a solvent like acetonitrile or dichloromethane and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methylbicyclo[2.2.2]octan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: N-methylbicyclo[2.2.2]octan-1-amine N-oxide.
Reduction: N-methylbicyclo[2.2.2]octan-1-amine.
Substitution: N-alkyl or N-acyl derivatives of bicyclo[2.2.2]octan-1-amine.
Scientific Research Applications
N-methylbicyclo[2.2.2]octan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-methylbicyclo[2.2.2]octan-1-aminehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-amine: The parent compound without the methyl group.
N-methylbicyclo[2.2.2]octan-2-aminehydrochloride: A positional isomer with the amine group at a different position.
N-ethylbicyclo[2.2.2]octan-1-aminehydrochloride: An ethyl derivative instead of a methyl group.
Uniqueness
N-methylbicyclo[2.2.2]octan-1-aminehydrochloride is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-methylbicyclo[2.2.2]octan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-9-5-2-8(3-6-9)4-7-9;/h8,10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFLEVUKKEHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CCC(CC1)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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